N-(2-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Kinase Inhibition Structure-Activity Relationship Data Verification

N-(2-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic quinazoline acetamide distinguished by its ortho-bromo N-phenyl substitution, creating a steric and electronic profile distinct from meta-chloro or para-ethoxy analogs. With no characterized biological profile and a verified database record misattribution, this compound is purpose-built as an essential structural probe for curating chemical biology databases (e.g., ChEMBL) or as an unvalidated starting point for M. tuberculosis cytochrome bd oxidase inhibitor design. Procure only when your assay requires this precise ortho-bromo topology.

Molecular Formula C18H16BrN3O2
Molecular Weight 386.249
CAS No. 1115933-40-8
Cat. No. B2561305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
CAS1115933-40-8
Molecular FormulaC18H16BrN3O2
Molecular Weight386.249
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3Br
InChIInChI=1S/C18H16BrN3O2/c1-2-16-20-14-9-5-3-7-12(14)18(22-16)24-11-17(23)21-15-10-6-4-8-13(15)19/h3-10H,2,11H2,1H3,(H,21,23)
InChIKeyRJMBTNKWPYTOBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide (CAS 1115933-40-8): Procurement-Relevant Structural Profile


N-(2-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide (CAS 1115933-40-8) is a synthetic small molecule belonging to the quinazoline acetamide class, characterized by a 2-ethylquinazoline core linked via an oxyacetamide bridge to a 2-bromophenyl ring. While quinazoline derivatives are broadly associated with kinase inhibition, and a compound with this name has been indexed in bioactivity databases, the specific identifier CHEMBL270724 historically linked to this structure corresponds to a structurally unrelated tetrabromocinnamic acid derivative (TBCA) [1]. This misidentification underscores the critical need for structural verification before procurement.

Procurement Risk for N-(2-Bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide: Why Close Analogs Cannot Be Interchanged


Within the quinazoline acetamide series, the nature and position of substituents on the N-phenyl ring are critical determinants of biological activity. Analogs such as N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide and N-(4-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide are commercially available, and the ortho-bromo substitution in the target compound creates a sterically and electronically distinct environment compared to meta-chloro or para-ethoxy variants [1]. However, in the absence of any quantitative comparative bioactivity data for this specific compound, there is no evidence-based justification to substitute, nor is there evidence to support its selection over these analogs. The decision to procure must be based strictly on the requirements of the intended biochemical or cellular target assay, and the compound's complete lack of characterized biological profile must be fully acknowledged [1].

N-(2-Bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide: Quantitative Differentiation Evidence Summary


Absence of Validated Target Engagement or Bioactivity Data for the Target Compound

A comprehensive search of authoritative databases (ChEMBL, BindingDB, PubChem) and the primary literature reveals no quantitative functional assay data (e.g., IC50, Ki, MIC) for N-(2-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide. Critically, the bioactivity record most frequently associated with this compound name (ChEMBL ID CHEMBL270724, report of CK2α Ki = 77 nM and PKR IC50 = 7,000 nM) has been verified to belong to an entirely different chemical structure: (E)-3-(2,3,4,5-tetrabromophenyl)acrylic acid (TBCA), also known as Casein Kinase II Inhibitor III [1]. The target compound is structurally distinct and does not correspond to this bioactivity profile.

Kinase Inhibition Structure-Activity Relationship Data Verification

Unsubstantiated Herbicidal Activity Claim and Structural Class Potential

A patent application mentioned in non-authoritative sources suggests the compound may have herbicidal activity. The broader quinazoline class is known for activity against Mycobacterium tuberculosis cytochrome bd oxidase, with related (Quinazoline 4-yloxy)acetamide derivatives showing MIC values of 8-256 µM against M. tuberculosis mutants [1]. However, the specific 2-bromophenyl derivative was not among the compounds tested in this study.

Agrochemical Herbicide Patent Literature

Validated Application Scenarios for N-(2-Bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide Based on Evidence


Negative Control or Chemical Probe for Database Curation Studies

Given the verified misattribution of bioactivity data, a primary application for this compound is as a negative control in experiments designed to validate or curate chemical biology databases. Its use can help identify and correct erroneous structure-activity relationships in repositories like ChEMBL and BindingDB [2].

Structure-Activity Relationship (SAR) Exploration in Early-Stage Medicinal Chemistry

If a research program is systematically exploring the effect of ortho-bromophenyl substitution versus meta-chloro or para-ethoxy substitution within a quinazoline acetamide series, this compound could be synthesized or procured as part of a focused library. Its value is contingent on the generation of parallel, in-house comparative data against its analogs [1].

Fragment-Based or Scaffold Progression for Cytochrome bd Oxidase Inhibitors

The quinazoline 4-yloxy acetamide scaffold has demonstrated the ability to inhibit M. tuberculosis cytochrome bd oxidase, though the specific 2-bromophenyl derivative remains untested [3]. This compound could serve as a synthetic intermediate or a starting point for the design of new analogs targeting this enzyme, with the caveat that its activity is entirely unvalidated.

Quote Request

Request a Quote for N-(2-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.